molecular formula C19H18N6S B3014547 allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956741-62-1

allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B3014547
CAS RN: 956741-62-1
M. Wt: 362.46
InChI Key: HSICKIXOLVKQBG-UHFFFAOYSA-N
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Description

“Allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide” is a chemical compound with the molecular formula C19H18N6S . It has a molecular weight of 362.5 g/mol . The IUPAC name for this compound is 4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrole ring, a pyrazole ring, and a triazole ring . The InChI string for this compound is InChI=1S/C19H18N6S/c1-3-13-26-19-22-21-17 (23 (19)2)16-14-20-25 (15-9-5-4-6-10-15)18 (16)24-11-7-8-12-24/h3-12,14H,1,13H2,2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.5 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 362.13136577 g/mol . The topological polar surface area is 78.8 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been involved in the synthesis of various derivatives with antimicrobial properties. For example, novel derivatives synthesized from similar compounds showed significant antimicrobial activities, hinting at potential uses in this area (Al‐Azmi & Mahmoud, 2020).
  • Another study synthesized a series of related compounds which exhibited marked inhibition of bacterial and fungal growth, suggesting the antimicrobial potential of these types of compounds (Reddy, Rao, Kumar, & Nagaraj, 2010).

Structural Characterization and Synthesis Methods

  • Research on similar compounds includes structural characterization and development of new synthesis methods. This includes the characterization of isomeric structures and crystalline forms, which can be essential for understanding their physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Studies on the synthesis of novel Schiff bases containing similar structural features have contributed to the understanding of the chemical behavior and potential applications of these compounds (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Potential in Optoelectronic Devices

properties

IUPAC Name

4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S/c1-3-13-26-19-22-21-17(23(19)2)16-14-20-25(15-9-5-4-6-10-15)18(16)24-11-7-8-12-24/h3-12,14H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSICKIXOLVKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

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